Minocycline

Übersicht

Beschreibung

Minocycline is a semi-synthetic second-generation tetracycline and a broad-spectrum antibiotic . It was synthesized in 1967 for managing and treating numerous infectious and non-infectious diseases . It is mainly used to treat acne vulgaris and some sexually transmitted diseases . It also exhibits anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties .

Synthesis Analysis

Minocycline is synthesized from 6-dimethyl-tetracycline, which is a result of the vital activity of S. aureofaciens . The mechanism of transferring methyl groups is disrupted, or from a common strain of the same microorganisms, but with the addition of compounds such as ethionin, D-norleucine or D-methionine to the medium for developing this actinou0002mycete .

Molecular Structure Analysis

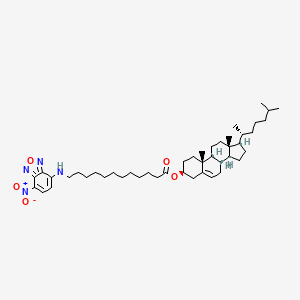

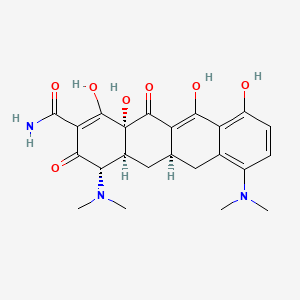

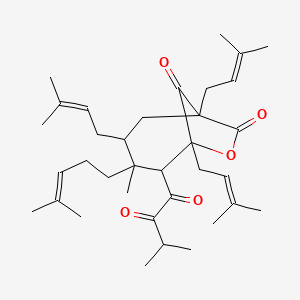

Minocycline’s molecular structure is shown in Fig. (1). It is a second-generation tetracycline first synthesized in 1967 and commercialized in 1972 . It is used in the treatment of infectious diseases including acne vulgaris, urethritis, and sexually transmitted diseases which include mycoplasmas, chlamydias, and treponemas .

Chemical Reactions Analysis

Minocycline has been found to induce skin hyperpigmentation . Its frequency reaches up to 50% of treated patients . The adverse effect diminishes the great therapeutic potential of minocycline, including antibacterial, neuroprotective, anti-inflammatory, and anti-cancer actions .

Physical And Chemical Properties Analysis

Minocycline has a molecular weight of 457.48 and its formula is C23H27N3O7 . It is a semi-synthetic second-generation tetracycline and a broad-spectrum antibiotic .

Wissenschaftliche Forschungsanwendungen

Age-Related Macular Degeneration (AMD)

Minocycline has been studied for its therapeutic potential in a chronic model of AMD. In a study involving LysMCre-Socs3fl/flCx3cr1gfp/gfp double knockout (DKO) mice, minocycline administered orally (25 mg/kg daily) for three months showed a reduction in microglial activation and preserved visual function . This suggests that minocycline could be a safe and effective treatment for controlling microglial activation and preventing neuronal loss in AMD.

Psychiatric and Neurological Conditions

A systematic review and meta-analysis have highlighted minocycline’s anti-inflammatory, antioxidant, and anti-apoptotic properties, which make it a promising adjunctive treatment for various psychiatric and neurological conditions . The review included studies on schizophrenia, depression, stroke, bipolar disorder, substance use, obsessive-compulsive disorder, brain and spinal injuries, amyotrophic lateral sclerosis, Alzheimer’s disease, multiple systems atrophy, and pain, with mixed results.

Ovarian Cancer

Research has indicated that minocycline can inhibit the expression of cyclins A, B, and E, thereby preventing ovarian cancer cells from progressing through the cell cycle and proliferation. This action restricts tumor formation, positioning minocycline as a prospective therapeutic agent for cancer treatment .

Schwann Cell Repair

Minocycline induces the expression of key factors associated with the Schwann cell repair phenotype in SCL 4.1/F7 cells. This application is particularly relevant for conditions where nerve repair is crucial, such as in peripheral neuropathies .

Anti-inflammatory Potential for Therapeutic Use

Minocycline’s anti-inflammatory potential has been recognized as both safe and widely accessible for therapeutic use. This broad application suggests its utility in various inflammatory conditions beyond its traditional use as an antibiotic .

Wirkmechanismus

Target of Action

Minocycline, a second-generation tetracycline antibiotic, is active against both gram-negative and gram-positive bacteria . Its primary targets are the 30S ribosomal subunits of these bacteria . These subunits play a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

Minocycline inhibits bacterial protein synthesis by binding with the 30S ribosomal subunit . This binding prevents the ligation of aminoacyl-tRNA, thereby disrupting the protein synthesis process . As a result, the growth of the bacteria is halted .

Biochemical Pathways

Minocycline affects several biochemical pathways. It inhibits the expression of cyclins A, B, and E, which are crucial for cell cycle progression and proliferation . This leads to the restriction of tumor formation . Moreover, minocycline has been shown to exert anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis . It also has anti-inflammatory effects by modulating microglia, cytokines, lipid mediators, metalloproteases, etc .

Pharmacokinetics

Minocycline is readily absorbed and distributed throughout the organism as a function of its lipophilicity . It shows approximately 70–80% plasma protein binding . Minocycline is metabolized in the liver and is eliminated in both the urine and the feces . The elimination half-life is 14–22 hours , indicating a relatively long duration of action.

Result of Action

The inhibition of bacterial protein synthesis by minocycline results in the cessation of bacterial growth . This makes it effective in treating a wide variety of infections . In addition, its anti-inflammatory and anti-apoptotic effects contribute to its potential therapeutic effects in neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of minocycline can be influenced by various environmental factors. For instance, its absorption can be affected by food intake . Moreover, its distribution and elimination can be influenced by the individual’s metabolic rate and renal function . It’s also worth noting that minocycline has strong blood-brain barrier penetrance, making it potentially effective in treating central nervous system disorders .

Safety and Hazards

Zukünftige Richtungen

Minocycline has shown therapeutic promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has recently been found to have multiple non-antibiotic biological effects that are beneficial in experimental models of various diseases with an inflammatory basis, including dermatitis, periodontitis, atherosclerosis, and autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease . Further high-quality studies need to be conducted to validate this potential .

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTVPQUHLQBXQZ-KVUCHLLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13614-98-7 (mono-hydrochloride) | |

| Record name | Minocycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045033 | |

| Record name | Minocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C. | |

| Record name | Minocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tetracyclines enter bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium. This allows tetracyclines into the periplasm where they dissociate, allowing the lipophilic tetracycline to diffuse into the bacterial cytoplasm. Tetracyclines prevent aminoacyl-tRNA from binding to the 30S ribosome, inhibiting protein synthesis., TETRACYCLINES ARE THOUGHT TO INHIBIT PROTEIN SYNTHESIS BY BINDING TO 30 S RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL TRNA TO MRNA-RIBOSOME COMPLEX. ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. /TETRACYCLINES/, ...IT IS POSSIBLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, PHOTOALLERGIC REACTIONS ARE BELIEVED TO RESULT FROM LIGHT ENERGY ACTING ON OR ALTERING DRUG & SKIN PROTEINS IN SUCH MANNER AS TO FORM AN ANTIGEN. THESE ERUPTIONS REQUIRE PREVIOUS CONTACT WITH OFFENDING SUBSTANCE, ARE NOT DOSE-RELATED, & EXHIBIT CROSS-SENSITIVITY WITH CHEM RELATED COMPD. /TETRACYCLINES/ | |

| Record name | Minocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BRIGHT YELLOW-ORANGE AMORPHOUS SOLID | |

CAS RN |

10118-90-8 | |

| Record name | Minocycline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minocycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Minocycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10118-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY3R43WGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MINOCYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)